molecular formula C20H22N2O B3316629 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 954240-34-7

5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No. B3316629
CAS RN: 954240-34-7
M. Wt: 306.4 g/mol
InChI Key: QGFKCUHZEWBRSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reductive amination, a common method in organic chemistry for the synthesis of amines . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy . These techniques provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For example, “methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” has a molecular weight of 355.39 and a melting point between 113 - 115 degrees Celsius .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For instance, NSI-189, a compound with a similar benzylpiperazine group, is believed to stimulate neurogenesis, specifically in the hippocampus, a key area of the brain involved in memory and emotional regulation .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “1-Boc-4-(4-benzylpiperazin-1-yl)-4-methylpiperidine” has been classified with a warning signal word, and it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for the study of such compounds could involve further exploration of their potential therapeutic applications, such as their role in neurogenesis and potential as antidepressants . Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be further characterized. It would also be important to conduct more studies on their safety and potential hazards.

properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20-9-6-17-14-18(7-8-19(17)20)22-12-10-21(11-13-22)15-16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFKCUHZEWBRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696161
Record name 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954240-34-7
Record name 5-(4-Benzylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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